Neuropeptide Y (22-36)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neuropeptide Y (22-36) is a 15-amino acid fragment of Neuropeptide Y (NPY), which is abundant in the mammalian brain and involved in multiple physiological functions . NPY is a 36 amino-acid neuropeptide involved in various physiological and homeostatic processes in both the central and peripheral nervous systems .

Synthesis Analysis

Neuropeptide Y (NPY) is primarily synthesized and released by neurons, predominantly sympathetic neurons in the peripheral nervous system . It acts as a co-transmitter that is preferentially released upon high-frequency nerve stimulation . NPY can be metabolized by the enzyme dipeptidylpeptidase 4 (also known as CD26) to generate the biologically active fragment NPY3–36 .Molecular Structure Analysis

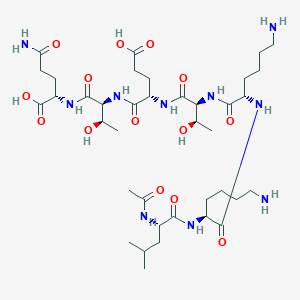

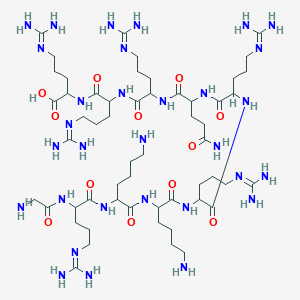

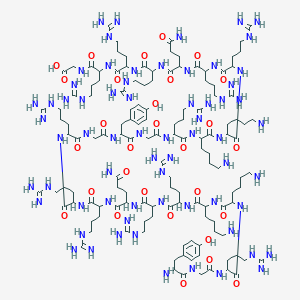

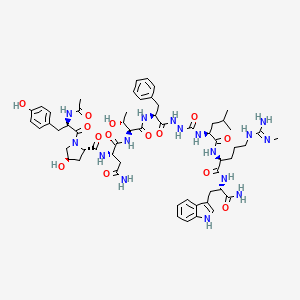

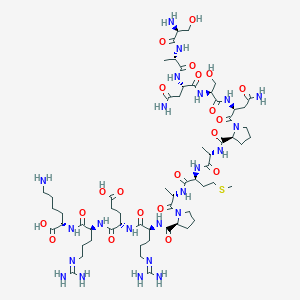

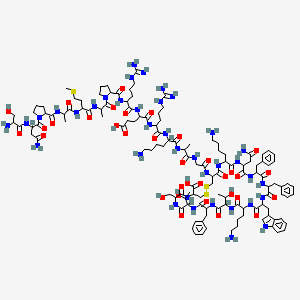

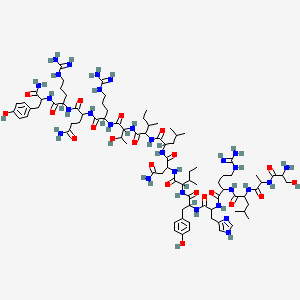

Neuropeptide Y (NPY) is a 36 amino acid polypeptide with tyrosine residues at both ends of the molecule. It is characterized structurally by a “PP-fold” consisting of an extended polyproline helix and an α-helix connected by a β-turn .Chemical Reactions Analysis

Neuropeptide Y (22-36) acts on the Y2 receptor and retains subnanomolar affinity for the Y2 receptor . NPY is involved in the regulation of diverse functions including food intake, blood pressure, circadian rhythms, stress, pain, hormone secretion, reproduction, and alcohol consumption .Physical And Chemical Properties Analysis

Neuropeptide Y (22-36) is a 15 amino acid peptide, is a fragment of Neuropeptide Y . The molecular weight of Neuropeptide Y is 4253.714 g·mol .Applications De Recherche Scientifique

Role in the Nervous System

Neuropeptide Y (NPY) is one of the most abundant peptides in the central nervous system and is expressed in neurons of various regions throughout the brain . The physiological and behavioral effects of NPY are mainly mediated through Y1, Y2, and Y5 receptor subtypes, which are expressed in regions regulating food intake, fear and anxiety, learning and memory, depression, and posttraumatic stress .

Involvement in Addiction and Emotional Behavior

The nucleus accumbens (NAc) has one of the highest NPY concentrations in the brain . NPY is involved in the characteristic functions of the NAc, such as alcohol intake and drug addiction. In addition, control of mesolimbic dopaminergic release via NPY receptors may take part in these functions. NPY in the NAc also participates in fat intake and emotional behavior .

Interaction with Immune Cells

NPY affects the nutritional and inflammatory microenvironments through its interaction with immune cells . It helps maintain body homeostasis and has great potential for therapeutic applications against various diseases .

Potential Therapeutic Applications

NPY has potential therapeutic applications, especially as an adjuvant therapy for stem cells . It is neuroprotective, restores bone marrow dysfunction, and regulates bone marrow microenvironment composition .

Inhibition of Calmodulin-Stimulated Phosphodiesterase

This C-terminal fragment of NPY is a more potent inhibitor of calmodulin-stimulated phosphodiesterase than NPY itself . The inhibitory effect obviously depends on the basic amphiphilic helical nature of the fragment .

Safety And Hazards

Orientations Futures

Neuropeptide Y has been proposed to play a role in addiction, learning and memory, anxiety and post-traumatic stress disorder, and obesity and appetite control . It has also been proposed to be relevant in cardiovascular diseases including atherosclerosis, congestive heart failure and arrhythmia, inflammatory bowel disease, osteoporosis, and some forms of cancer, particularly those of childhood . The diversified roles of neuropeptides make them promising candidates for prospective therapeutics .

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H139N29O21/c1-11-43(7)65(112-79(132)60(35-48-21-25-51(118)26-22-48)109-76(129)61(36-49-38-96-40-100-49)110-73(126)54(17-14-30-98-84(92)93)103-75(128)58(32-41(3)4)107-69(122)45(9)101-70(123)52(86)39-115)80(133)111-62(37-64(88)120)77(130)108-59(33-42(5)6)78(131)113-66(44(8)12-2)81(134)114-67(46(10)116)82(135)105-55(18-15-31-99-85(94)95)71(124)104-56(27-28-63(87)119)74(127)102-53(16-13-29-97-83(90)91)72(125)106-57(68(89)121)34-47-19-23-50(117)24-20-47/h19-26,38,40-46,52-62,65-67,115-118H,11-18,27-37,39,86H2,1-10H3,(H2,87,119)(H2,88,120)(H2,89,121)(H,96,100)(H,101,123)(H,102,127)(H,103,128)(H,104,124)(H,105,135)(H,106,125)(H,107,122)(H,108,130)(H,109,129)(H,110,126)(H,111,133)(H,112,132)(H,113,131)(H,114,134)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMKMLJWEDUFKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H139N29O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1903.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neuropeptide Y (22-36) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.